N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)amine
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Overview
Description
N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)amine is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
The synthesis of N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(3-methoxyphenyl)piperazine with 2-chloro-4,6-diamino-1,3,5-triazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then further reacted with 2-methoxyaniline to yield the final product.
Chemical Reactions Analysis
N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Scientific Research Applications
N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, dyes, and polymers, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with DNA gyrase, an enzyme involved in DNA replication, can inhibit bacterial growth, making it a potential antimicrobial agent.
Comparison with Similar Compounds
N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)amine can be compared with other triazine derivatives, such as:
2-amino-4-methoxy-6-methyl-1,3,5-triazine: This compound is used as an intermediate in the synthesis of herbicides and has different functional groups compared to the target compound.
6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: Known for its antibacterial activity, this compound has a different substitution pattern on the triazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H27N7O2 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-N-(2-methoxyphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H27N7O2/c1-30-17-7-5-6-16(14-17)29-12-10-28(11-13-29)15-20-25-21(23)27-22(26-20)24-18-8-3-4-9-19(18)31-2/h3-9,14H,10-13,15H2,1-2H3,(H3,23,24,25,26,27) |
InChI Key |
OBUAPJQWPKWBCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC=CC=C4OC)N |
Origin of Product |
United States |
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